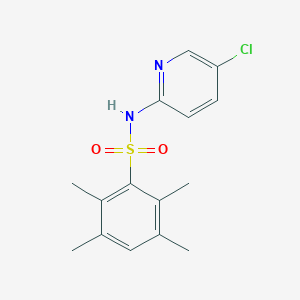
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. In
Wirkmechanismus
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK activity, 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to have potent anti-cancer and immunomodulatory effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide is its potent anti-cancer and immunomodulatory effects. It has also been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical trials. However, there are also some limitations to using 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments, including the need for further studies to fully understand its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide, including the evaluation of its safety and efficacy in clinical trials for the treatment of cancer and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action of 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide and its potential applications in other diseases. Additionally, the development of new synthetic methods for 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide and its analogs may lead to the discovery of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
Synthesemethoden
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethoxybenzenesulfonyl chloride with tert-butylamine and 3-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Studies have shown that 3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as lupus and rheumatoid arthritis.
Eigenschaften
Produktname |
3-tert-butyl-4-ethoxy-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H22N2O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-tert-butyl-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-16-9-8-14(11-15(16)17(2,3)4)23(20,21)19-13-7-6-10-18-12-13/h6-12,19H,5H2,1-4H3 |
InChI-Schlüssel |
GSOJSOSWEZSWIP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)






![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)





![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)